molecular formula C24H16ClFO3 B12217903 6-((2E)-3-phenylprop-2-enyloxy)-2-[(6-chloro-2-fluorophenyl)methylene]benzo[b] furan-3-one

6-((2E)-3-phenylprop-2-enyloxy)-2-[(6-chloro-2-fluorophenyl)methylene]benzo[b] furan-3-one

Cat. No.: B12217903
M. Wt: 406.8 g/mol
InChI Key: BTEIVTDUGLQRIP-BUQBTZPGSA-N
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Description

6-((2E)-3-phenylprop-2-enyloxy)-2-[(6-chloro-2-fluorophenyl)methylene]benzo[b] furan-3-one is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2E)-3-phenylprop-2-enyloxy)-2-[(6-chloro-2-fluorophenyl)methylene]benzo[b] furan-3-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Substitution Reactions: Introduction of the 6-chloro-2-fluorophenyl group can be achieved through electrophilic aromatic substitution reactions.

    Alkylation: The phenylprop-2-enyloxy group can be introduced via alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, benzofuran derivatives are often studied for their potential pharmacological activities. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its biological activity can be optimized through structural modifications to enhance its efficacy and reduce side effects.

Industry

In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as polymers, dyes, and coatings.

Mechanism of Action

The mechanism of action of 6-((2E)-3-phenylprop-2-enyloxy)-2-[(6-chloro-2-fluorophenyl)methylene]benzo[b] furan-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the compound’s structure and the biological system in which it is studied.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Phenylprop-2-enyloxy Compounds: Compounds with similar phenylprop-2-enyloxy groups but different core structures.

Uniqueness

The uniqueness of 6-((2E)-3-phenylprop-2-enyloxy)-2-[(6-chloro-2-fluorophenyl)methylene]benzo[b] furan-3-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H16ClFO3

Molecular Weight

406.8 g/mol

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H16ClFO3/c25-20-9-4-10-21(26)19(20)15-23-24(27)18-12-11-17(14-22(18)29-23)28-13-5-8-16-6-2-1-3-7-16/h1-12,14-15H,13H2/b8-5+,23-15-

InChI Key

BTEIVTDUGLQRIP-BUQBTZPGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/O3

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CC=C4Cl)F)O3

Origin of Product

United States

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